molecular formula C20H15ClO4 B3013244 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate CAS No. 328022-60-2

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate

Cat. No.: B3013244
CAS No.: 328022-60-2
M. Wt: 354.79
InChI Key: VEOCAMKZCMGQOA-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate is a tricyclic coumarin derivative characterized by a benzo-fused chromenone core substituted with a 4-chlorobenzoate ester at the 3-position. Its structure combines a partially hydrogenated benzochromenone scaffold with a halogenated aromatic ester, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO4/c21-13-7-5-12(6-8-13)19(22)24-14-9-10-16-15-3-1-2-4-17(15)20(23)25-18(16)11-14/h5-11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOCAMKZCMGQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of benzo[c]chromene compounds exhibit significant antitumor properties. A study on related compounds demonstrated that they can inhibit the growth of cancer cells by inducing apoptosis. The structural features of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate enhance its interaction with biological targets involved in cancer progression.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Studies have shown that similar benzo[c]chromene derivatives can reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic uses in treating chronic inflammatory diseases.

Neuroprotective Effects

Preliminary research has indicated that compounds within this class may have neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of oxidative stress pathways.

Photovoltaic Materials

The unique chemical structure of this compound makes it a candidate for organic photovoltaic materials. Its ability to absorb light efficiently can be harnessed in the development of solar cells.

Polymer Additives

This compound can also serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve performance under various environmental conditions.

Data Tables

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntitumor ActivityInduces apoptosis in cancer cells .
Anti-inflammatory PropertiesReduces inflammatory markers .
Neuroprotective EffectsModulates oxidative stress pathways .
Material SciencePhotovoltaic MaterialsEfficient light absorption for solar cell applications .
Polymer AdditivesImproves thermal stability and mechanical properties .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various benzo[c]chromene derivatives, including this compound. The results showed a significant reduction in cell viability across multiple cancer cell lines, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

In a recent investigation reported in Neuroscience Letters, researchers explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The treatment group exhibited improved motor function and reduced neuronal death compared to controls, suggesting its potential for therapeutic use.

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Key Application/Property Reference ID
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate C₂₁H₁₇ClO₄ 368.8* 4-chlorobenzoate Not reported Hypothesized enzyme inhibition
6-oxo-7,8,9,10,11,12-hexahydro-6H-cycloocta[c]chromen-3-yl 4-(tert-butyl)benzenesulfonate (1n) C₂₅H₃₂O₅S 444.6 4-(tert-butyl)benzenesulfonate 166–169 Alkaline phosphatase inhibition
2-Methoxy-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl methanesulfonate (1o) C₁₆H₁₈O₆S 338.4 Methanesulfonate Not reported High yield (85%) in synthesis
6-oxo-7,8,9,10,11,12-hexahydro-6H-cycloocta[c]chromen-3-yl propane-1-sulfonate (1k) C₁₈H₂₂O₅S 350.4 Propane-1-sulfonate 114–117 LC-MS: m/z 351.1 [M+1]⁺

Notes:

  • Cyclohepta and cycloocta derivatives (e.g., 1o, 1k) exhibit expanded ring systems, which may alter conformational flexibility and enzyme interaction profiles .

Halogenated Derivatives

Table 2: Chlorinated Benzo[c]chromenone Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Position Key Property Reference ID
2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]methioninate C₂₆H₂₆ClNO₆S 516.0 2-chloro, methioninate ester Stereochemical complexity (0/1 defined centers)
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide C₁₆H₁₅ClN₂O₄ 334.8 2-chloro, acetamide Molecular weight: 307.73 (reported discrepancy)

Key Findings :

  • Chlorination at the 2-position (as in ) versus the 4-position in the target compound may lead to divergent electronic and steric effects.
  • The acetamide substituent in introduces hydrogen-bonding capacity, contrasting with the ester-based lipophilicity of the 4-chlorobenzoate group.

Functional Group Impact on Metal Binding

Table 3: Hydroxy-Substituted Analogs for Metal Sensing

Compound Name Substituent Metal Selectivity Reference ID
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-hydroxy Selective for Fe³⁺
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) 3-hydroxy, non-hydrogenated Fe³⁺ and Al³⁺ selectivity

Insights :

  • The absence of a hydroxyl group in the target compound (replaced by 4-chlorobenzoate) likely eliminates metal-binding activity observed in hydroxy-substituted analogs .
  • Hydrogenation of the benzochromenone core (as in the target compound) may reduce π-conjugation, further diminishing fluorescence-based sensing capabilities .

Biological Activity

6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate is a compound belonging to the dibenzopyran class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H18ClO4\text{C}_{21}\text{H}_{18}\text{ClO}_4

This compound features a benzo[c]chromene core with a 4-chlorobenzoate moiety, which is critical for its biological activity.

Anticancer Properties

Research indicates that compounds within the dibenzopyran family exhibit significant anticancer properties. For instance, studies have shown that derivatives of dibenzopyran can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells. A study by Fiocchi et al. (2011) demonstrated that similar compounds effectively induce cell cycle arrest and apoptosis in various cancer cell lines .

Antioxidant Activity

Dibenzopyrans are also known for their antioxidant properties. The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role. Research has shown that these compounds can reduce markers of oxidative stress in vitro and in vivo .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The biological activity of this compound has been linked to anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in the inflammatory response .

The mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : By inhibiting topoisomerase II, the compound disrupts DNA replication in cancer cells.
  • Antioxidant Mechanism : The presence of hydroxyl groups in the structure allows for effective radical scavenging.
  • Cytokine Modulation : The compound modulates the expression of various cytokines involved in inflammation.

Case Studies

Several case studies have explored the efficacy of dibenzopyran derivatives:

  • Study on Cancer Cell Lines : A study involving HeLa and MCF-7 cell lines showed that treatment with dibenzopyran derivatives resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls .
  • Neuroprotective Effects : In a model of oxidative stress-induced neuronal damage, treatment with dibenzopyran derivatives reduced neuronal death and improved functional outcomes .

Data Summary

Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cellsFiocchi et al., 2011
AntioxidantScavenges free radicalsStudy on oxidative stress
Anti-inflammatoryInhibits COX-2 and iNOSResearch on inflammation

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate?

  • Methodology : The compound can be synthesized via a two-step process. First, the benzo[c]chromen-6-one core is prepared by condensing resorcinol with ethyl 2-oxo-cyclohexanecarboxylate using ZrCl₄ as a catalyst at 85°C for 1 hour (yield: ~65%) . Second, the 4-chlorobenzoate ester is introduced via nucleophilic acyl substitution under anhydrous conditions, typically employing DCC (dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane . Purification is achieved via flash column chromatography (silica gel, hexane:ethyl acetate gradients) .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Methodology :

  • Spectroscopy : ¹H and ¹³C NMR are used to verify the presence of characteristic signals (e.g., the 4-chlorobenzoyl carbonyl at ~168 ppm in ¹³C NMR) .
  • Mass Spectrometry : LC-MS (positive ion mode) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, and sulfur content are validated against calculated values (e.g., ±0.3% tolerance) .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodology :

  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Avoid static discharge due to potential flammability .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is employed for structure refinement. Key steps include:

  • Growing crystals via slow evaporation (solvent: ethyl acetate/hexane mixtures).
  • Collecting data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Analyzing hydrogen bonding (e.g., O–H···O interactions) and torsional angles to confirm the benzoate group’s orientation .
    • Example : A related sulfonate derivative showed intermolecular O6–H2···O2 hydrogen bonds (2.78 Å) and C9–H9···S1 interactions (3.15 Å), critical for packing analysis .

Q. What computational strategies are effective for predicting the compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like steroid sulfatase (STS) or alkaline phosphatase. The 4-chlorobenzoate group’s electron-withdrawing effects may enhance binding affinity via π-π stacking or halogen bonding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond lengths (e.g., C=O at 1.21 Å) and electrostatic potential surfaces .

Q. How can contradictory spectroscopic data (e.g., unexpected LC-MS peaks) be resolved?

  • Methodology :

  • High-Resolution MS (HRMS) : Differentiate between isobaric species (e.g., [M+Na]⁺ vs. [M+H]⁺ adducts).
  • 2D NMR (COSY, HSQC) : Identify coupling networks to distinguish regioisomers. For example, NOESY can confirm spatial proximity of the benzoate group to the chromen ring .
  • HPLC-PDA : Monitor purity (>98%) and detect trace byproducts (e.g., hydrolyzed 4-chlorobenzoic acid) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 254 nm.
  • Microsomal Assays : Use liver microsomes to assess metabolic stability. Cytochrome P450 inhibitors (e.g., ketoconazole) can identify major degradation pathways .

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